3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475456
InChI: InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-7-6-11(8-16)9-17(10-13(18)19)12-4-5-12/h11-12H,4-10H2,1-3H3,(H,18,19)
SMILES: CC(C)(C)OC(=O)N1CCC(C1)CN(CC(=O)O)C2CC2
Molecular Formula: C15H26N2O4
Molecular Weight: 298.38 g/mol

3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13475456

Molecular Formula: C15H26N2O4

Molecular Weight: 298.38 g/mol

* For research use only. Not for human or veterinary use.

3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H26N2O4
Molecular Weight 298.38 g/mol
IUPAC Name 2-[cyclopropyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]amino]acetic acid
Standard InChI InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-7-6-11(8-16)9-17(10-13(18)19)12-4-5-12/h11-12H,4-10H2,1-3H3,(H,18,19)
Standard InChI Key YAUQKYVMWJTMKW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)CN(CC(=O)O)C2CC2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)CN(CC(=O)O)C2CC2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrrolidine core (a five-membered saturated nitrogen heterocycle) substituted at the 3-position with a carboxymethyl-cyclopropyl-amino-methyl group. The 1-position is protected by a tert-butyl ester, enhancing stability and lipophilicity . Key structural attributes include:

PropertyValue
Molecular FormulaC₁₅H₂₆N₂O₄
Molecular Weight298.38 g/mol
IUPAC Nametert-butyl 3-[[(carboxymethyl)(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate
CAS Number1353982-46-3
SMILESCC(C)(C)OC(=O)N1CCC(C1)N(CC(=O)O)C2CC2

The cyclopropyl group introduces steric constraints, while the carboxymethyl moiety enables hydrogen bonding and coordination with biological targets .

Synthetic Routes and Optimization

Stepwise Synthesis

The synthesis typically involves multi-step protocols:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones .

  • Substituent Introduction:

    • Cyclopropylamino Attachment: Reacting pyrrolidine intermediates with cyclopropylamine via nucleophilic substitution .

    • Carboxymethylation: Alkylation with bromoacetic acid derivatives under basic conditions.

  • Esterification: Protection of the carboxylic acid with tert-butyl groups using di-tert-butyl dicarbonate (Boc₂O) .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Cyclopropane couplingCyclopropylamine, DCM, RT78–85
CarboxymethylationBromoacetic acid, K₂CO₃, DMF65–72
Boc ProtectionBoc₂O, DMAP, THF, 0°C→RT90–95

Industrial-scale production employs continuous flow reactors to optimize efficiency .

Chemical Reactivity and Derivatives

Functional Group Transformations

The compound undergoes selective reactions:

  • Ester Hydrolysis: Acidic (TFA) or basic (NaOH) conditions yield the free carboxylic acid .

  • Amide Formation: Coupling with amines via EDCI/HOBt activates the carboxylate.

  • Cyclopropane Ring-Opening: Under strong acids (H₂SO₄), the cyclopropane ring rearranges to a propene derivative .

Table 2: Reaction Products and Applications

Reaction TypeProductApplication
HydrolysisFree carboxylic acidDrug conjugate synthesis
AmidationPeptide-like analogsEnzyme inhibition studies
OxidationSulfoxide derivativesMaterial science

Biological and Industrial Applications

Medicinal Chemistry

  • Antimicrobial Agents: Analogous compounds with cyclopropyl groups show activity against resistant bacteria (e.g., MRSA) .

  • Neurological Targets: Pyrrolidine derivatives modulate dopamine and serotonin receptors, suggesting potential in treating CNS disorders .

Material Science

  • Polymer Modifiers: The tert-butyl ester enhances thermal stability in polyamides .

  • Chiral Catalysts: The stereogenic center facilitates asymmetric synthesis in industrial catalysis .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

CompoundCore StructureKey SubstituentBioactivity
Target CompoundPyrrolidineCarboxymethyl-cyclopropylAntimicrobial, CNS modulation
(S)-3-(Pyridinylmethyl)pyrrolidinePyrrolidinePyridinylmethylEnzyme inhibition
tert-Butyl 4-oxopiperidine PiperidineKetoneIntermediate in alkaloid synthesis

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